Autocamtide 2

描述

Autocamtide 2 (三氟乙酸盐) 是一种对钙调蛋白依赖性蛋白激酶 II (CaMKII) 具有高度选择性的合成底物。 该肽包含钙调蛋白依赖性蛋白激酶 II 自抑制结构域中自磷酸化位点周围的序列 。它广泛用于生化研究,以研究钙调蛋白依赖性蛋白激酶 II 的活性及其调节机制。

作用机制

Autocamtide 2 (三氟乙酸盐) 通过作为钙调蛋白依赖性蛋白激酶 II 的底物发挥作用。该激酶在特定位点磷酸化肽,导致其活性及其稳定性的改变。 该磷酸化事件对于调节钙调蛋白依赖性蛋白激酶 II 的活性及其下游信号通路至关重要 。

生化分析

Biochemical Properties

Autocamtide 2 interacts with CaMKII, a multifunctional serine/threonine kinase, whose activity is regulated through Ca2+ signaling . This interaction is highly selective, making this compound a valuable tool for studying CaMKII activity . The nature of this interaction is based on the ability of this compound to bind to the active site of CaMKII .

Cellular Effects

This compound influences cell function by modulating the activity of CaMKII. CaMKII plays a pivotal role in the regulation of proliferation, differentiation, and survival of various cells . This compound, by interacting with CaMKII, can therefore influence these cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of CaMKII, thereby influencing the kinase’s activity . This interaction can lead to changes in gene expression, enzyme activation or inhibition, and other cellular effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the use of light-inducible inhibitors of CaMKII, such as photoactivatable autocamtide inhibitory peptide 2 (paAIP2), has shown that a brief illumination of blue light to neurons expressing this inhibitor blocks synaptic plasticity and learning .

Metabolic Pathways

This compound is involved in the CaMKII pathway, a critical pathway in cellular metabolism. CaMKII phosphorylates nearly 40 different proteins, including enzymes, ion channels, kinases, and transcription factors .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with CaMKII. CaMKII is preferentially localized to the cardiomyocyte Z-line, where it colocalizes with L-type Ca2+ channels and type 2 ryanodine receptors . Therefore, this compound, through its interaction with CaMKII, may also be localized to these regions.

准备方法

合成路线和反应条件: Autocamtide 2 (三氟乙酸盐) 通过固相肽合成法合成。该过程涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。 然后将肽从树脂上切割并脱保护,得到最终产物 。

工业生产方法: this compound (三氟乙酸盐) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化肽合成仪,以确保高纯度和高产率。 最终产物使用高效液相色谱法纯化,并进行冻干,得到稳定的粉末形式 。

化学反应分析

反应类型: Autocamtide 2 (三氟乙酸盐) 主要经历磷酸化反应。 它被钙调蛋白依赖性蛋白激酶 II 选择性磷酸化,而其他激酶则不具有这种特性 。

常用试剂和条件: this compound (三氟乙酸盐) 的磷酸化通常需要钙离子、钙调蛋白和三磷酸腺苷的存在。 该反应在生理条件下进行,包括适当的 pH 值和温度 。

主要形成的产物: This compound (三氟乙酸盐) 磷酸化后形成的主要产物是磷酸化肽,该肽可用于定量钙调蛋白依赖性蛋白激酶 II 的活性 。

科学研究应用

Autocamtide 2 (三氟乙酸盐) 广泛用于科学研究,特别是在生物化学和细胞生物学领域。它作为底物,用于研究钙调蛋白依赖性蛋白激酶 II 的活性及其调节机制。 这种激酶在各种细胞过程中发挥着至关重要的作用,包括信号转导、基因表达和突触可塑性 。

在医学上,this compound (三氟乙酸盐) 用于研究钙调蛋白依赖性蛋白激酶 II 在阿尔茨海默病、心脏肥大和癌症等疾病中的作用。 它有助于理解这些疾病的分子机制,并开发潜在的治疗策略 。

相似化合物的比较

类似化合物:

- Autocamtide 2 相关抑制肽 (三氟乙酸盐)

- 钙调蛋白依赖性蛋白激酶 II 抑制肽 (三氟乙酸盐)

- 钙调蛋白依赖性蛋白激酶 II 底物肽 (三氟乙酸盐)

独特性: this compound (三氟乙酸盐) 由于其对钙调蛋白依赖性蛋白激酶 II 的高度选择性而具有独特性。 它包含激酶自抑制结构域中自磷酸化位点周围的特定序列,使其成为研究钙调蛋白依赖性蛋白激酶 II 的活性及其调节机制的理想底物 。

属性

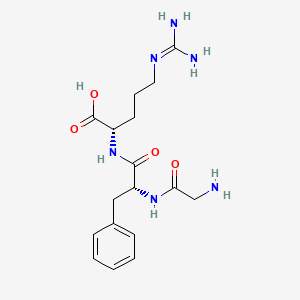

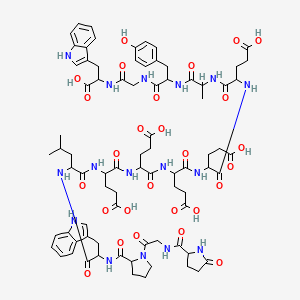

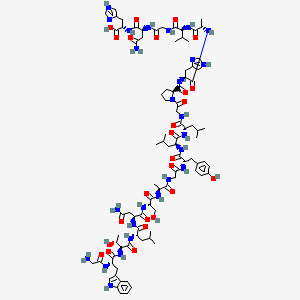

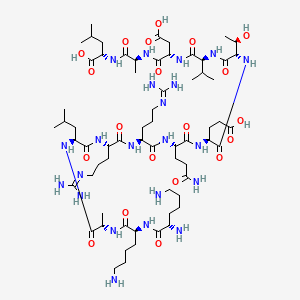

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H118N22O20/c1-31(2)28-43(83-51(94)34(7)76-54(97)38(17-11-13-25-67)78-53(96)37(68)16-10-12-24-66)60(103)80-40(19-15-27-75-65(72)73)55(98)79-39(18-14-26-74-64(70)71)56(99)81-41(20-22-46(69)89)57(100)82-42(21-23-47(90)91)58(101)87-50(36(9)88)62(105)86-49(33(5)6)61(104)84-44(30-48(92)93)59(102)77-35(8)52(95)85-45(63(106)107)29-32(3)4/h31-45,49-50,88H,10-30,66-68H2,1-9H3,(H2,69,89)(H,76,97)(H,77,102)(H,78,96)(H,79,98)(H,80,103)(H,81,99)(H,82,100)(H,83,94)(H,84,104)(H,85,95)(H,86,105)(H,87,101)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,74)(H4,72,73,75)/t34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSMVHZKPDCKNQ-DBSTUJSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H118N22O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746709 | |

| Record name | L-Lysyl-L-lysyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129198-88-5 | |

| Record name | L-Lysyl-L-lysyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Autocamtide 2 interact with CaMKII?

A: this compound acts as a pseudosubstrate for CaMKII, mimicking the structural characteristics of its natural substrates. It binds competitively to the active site of CaMKII, effectively blocking substrate phosphorylation and inhibiting its downstream signaling pathways [, , , , ].

Q2: What are the downstream effects of CaMKII inhibition by this compound?

A2: CaMKII regulates a wide array of cellular functions including ion channel activity, gene expression, and cell signaling. Inhibition of CaMKII by this compound has been shown to:

- Reduce cardiac fibroblast proliferation and extracellular matrix secretion, potentially mitigating myocardial fibrosis [, ]

- Suppress late sodium current (INaL), attenuating cellular sodium and calcium overload associated with heart failure [, ]

- Impair odor adaptation in olfactory receptor neurons by disrupting the attenuation of adenylyl cyclase activity []

- Block the transformation of Plasmodium gallinaceum zygotes to ookinetes, highlighting a potential target for antimalarial therapies []

Q3: What is the role of calcium in this compound's mechanism of action?

A: this compound's binding affinity for CaMKII is modulated by calcium. While both phosphorylated and non-phosphorylated forms of CaMKII can bind to this compound, the presence of calcium enhances this interaction, leading to more potent inhibition of the kinase [].

Q4: What is known about the structural characteristics of this compound?

A: this compound is a peptide, and its specific amino acid sequence determines its structure and binding affinity to CaMKII. While its exact molecular formula and weight might vary slightly depending on modifications, it's crucial to refer to specific research papers for detailed structural information [].

Q5: How does the structure of this compound contribute to its specificity for CaMKII?

A: this compound's amino acid sequence mimics the substrate recognition site of CaMKII, enabling it to bind with high affinity and selectivity. This specificity minimizes off-target effects on other kinases, making it a valuable tool for dissecting CaMKII-dependent signaling pathways [, ].

Q6: Is there any information available regarding the stability of this compound under various conditions?

A: The stability of peptides like this compound can be influenced by factors such as temperature, pH, and enzymatic degradation. Researchers often employ strategies like myristoylation to enhance its stability and cell permeability, improving its efficacy in cellular and in vivo studies [, , ].

Q7: What in vitro models have been used to investigate the effects of this compound?

A7: this compound has been extensively used in cell-based assays using various cell types, including:

- Cardiac fibroblasts: To investigate its effects on cell proliferation, extracellular matrix secretion, and the development of myocardial fibrosis [, , ]

- Neonatal rat cardiomyocytes: To assess its impact on oxidative stress, apoptosis, and calcium handling in the context of cardiac hypertrophy []

- Olfactory receptor neurons: To study its role in odor adaptation and signal transduction pathways within the olfactory system []

Q8: What in vivo models have been employed to study the effects of this compound?

A8: Researchers have employed various animal models to investigate the therapeutic potential of this compound, including:

- Rat models of myocardial hypertrophy: To assess its ability to prevent or reverse cardiac remodeling and improve cardiac function [, , ]

- Mouse models of catecholaminergic polymorphic ventricular tachycardia type 1 (CPVT1): To evaluate its potential in reducing arrhythmia susceptibility and improving calcium handling in cardiomyocytes []

- Rat models of African trypanosomiasis: To explore its impact on cardiac function and investigate the role of CaMKII in trypanosome-induced cardiac pathogenesis []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。